2-(2-Methoxyphenyl)benzoic acid

Description

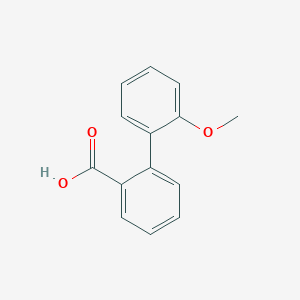

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONMCRNZWAMEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294684 | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17296-28-5 | |

| Record name | 17296-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17296-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 2-(2-Methoxyphenyl)benzoic acid. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. researchgate.net For the synthesis of the target molecule, this would involve the reaction of a 2-halobenzoic acid with 2-methoxyphenylboronic acid, or alternatively, a 2-halanisole with 2-carboxyphenylboronic acid.

The general scheme for the Suzuki-Miyaura coupling is as follows:

Where X = Halogen (Br, I) and R1/R2 represent the methoxy (B1213986) and carboxylic acid functionalities on the respective rings.

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions, with the choice often depending on the specific substrates and desired yield. Water-soluble catalysts have also been developed to facilitate greener synthesis routes. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling for Biphenyl (B1667301) Carboxylic Acids

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 (0.05) | K2CO3 | Water | Room Temp | 4 | >90 |

| 3-Bromobenzoic acid | Various arylboronic acids | C60-TEGs/PdCl2 (0.05) | K2CO3 | Water | Room Temp | 4 | High |

This table is illustrative of general conditions for the synthesis of biphenyl carboxylic acids and is based on findings for similar structures. researchgate.net

Ullmann Condensation and Related Etherification Pathways

The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryls from aryl halides. organic-chemistry.org This classic method requires high temperatures and stoichiometric amounts of copper. Modern modifications have introduced catalytic systems that operate under milder conditions. For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling variant would be necessary, which can be challenging and lead to a mixture of products.

The term "Ullmann condensation" is also frequently used to describe the copper-catalyzed synthesis of diaryl ethers (a C-O coupling). wikipedia.orgmdpi.com This should not be confused with the C-C bond formation required for the backbone of this compound. While important in organic synthesis, the etherification pathway is not a direct route to the biaryl structure of the target compound. The classic Ullmann C-C coupling, while a possibility, is often superseded by the more versatile and higher-yielding palladium-catalyzed methods like the Suzuki-Miyaura reaction for such specific biaryl syntheses.

Carbodiimide-Mediated Approaches

Carbodiimide-mediated approaches are primarily utilized for the formation of amide and ester bonds through the activation of carboxylic acids. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. These methods are not applicable for the formation of the carbon-carbon bond that constitutes the biaryl core of this compound. Therefore, this approach is not a viable strategy for the fundamental synthesis of the target molecule's backbone.

Condensation Reactions Involving Phthalic Anhydride

A potential route to this compound involves the Friedel-Crafts acylation of anisole with phthalic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), would form a 2-(methoxybenzoyl)benzoic acid intermediate. Subsequent reduction of the ketone functionality would be required to yield the final product.

The initial acylation reaction can, however, lead to a mixture of isomers, and diacylation has been observed as a competing reaction, particularly with highly reactive substrates like anisole and strong catalysts. researchgate.netwikipedia.org

Table 2: Potential Products from Friedel-Crafts Acylation of Anisole with Phthalic Anhydride

| Product | Structure | Notes |

|---|---|---|

| 2-(4-Methoxybenzoyl)benzoic acid | Major product due to para-directing effect of the methoxy group. | |

| 2-(2-Methoxybenzoyl)benzoic acid | Minor product. |

This table illustrates the potential products and challenges associated with this synthetic route.

Advanced Synthetic Approaches

Stereoselective Synthesis Considerations

The structure of this compound, with substitution at the ortho positions of the biaryl linkage, gives rise to the phenomenon of atropisomerism. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wikipedia.org The barrier to rotation around the C-C bond connecting the two phenyl rings can be significant enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature.

The synthesis of a single enantiomer of this compound requires a stereoselective approach. Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands on the palladium catalyst, have been developed for the enantioselective synthesis of axially chiral biaryls. nih.gov These methods aim to control the spatial arrangement of the two aryl groups during the bond-forming step, leading to a preponderance of one atropisomer over the other.

The presence of atropisomers is a critical consideration in the synthesis of ortho-substituted biaryls, as the different stereoisomers can exhibit distinct biological activities. nih.gov The stereochemical stability of such compounds is defined by the energy barrier to rotation, and if this barrier is sufficiently high, the atropisomers can be isolated and characterized as individual enantiomers. wikipedia.org

Derivatization and Functionalization Strategies

There is a lack of specific research on the derivatization and functionalization of this compound. General methods for the derivatization of carboxylic acids are well-established and could theoretically be applied to this molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

One-dimensional NMR, specifically ¹H (proton) and ¹³C (carbon-13) spectroscopy, serves as the primary tool for verifying the fundamental structure of 2-(2-Methoxyphenyl)benzoic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, the spectrum would display distinct signals for the aromatic protons on the two phenyl rings, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region (typically δ 6.8-8.2 ppm) would show a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The methoxy group protons would appear as a sharp singlet, typically downfield around δ 3.8 ppm. The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a chemical shift greater than δ 10 ppm. spectrabase.comdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for each of the 14 carbon atoms, although some aromatic carbon signals may overlap. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ > 165 ppm). docbrown.info The carbon attached to the methoxy group and the quaternary carbons where the two rings are joined would also have distinct chemical shifts. The remaining aromatic carbons would appear in the typical range of δ 110-140 ppm. docbrown.info The methoxy carbon signal would be found further upfield (around δ 55-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative, based on typical values for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~170 | Deshielded proton and carbon. |

| Aromatic (C-H) | 6.8 - 8.2 (m) | 110 - 140 | Complex multiplets due to coupling. |

| Aromatic (Quaternary C) | - | 125 - 160 | Includes carbons at the ring junction and attached to substituents. |

| Methoxy (-OCH₃) | ~3.8 (s) | ~56 | Sharp singlet for protons. |

While 1D NMR confirms the basic structural components, two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). libretexts.org For this compound, COSY would show cross-peaks between adjacent aromatic protons on each ring, confirming their relative positions. libretexts.orgresearchgate.net This is essential for assigning specific protons within the complex aromatic regions of the spectrum. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum of the target molecule would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal. columbia.eduusm.my

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org HMBC is particularly powerful for identifying the connectivity around quaternary carbons, which are invisible in ¹H NMR. For instance, it would show a correlation between the methoxy protons and the aromatic carbon they are attached to (a ³J coupling), as well as the methoxy carbon itself (a ²J coupling). Crucially, it would also show correlations between protons on one ring and carbons on the other, confirming the biphenyl (B1667301) linkage. usm.my

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a Self-Consistent Field (SCF) framework like Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts. rsc.orgresearchgate.net These calculations can be performed on a proposed structure to generate a theoretical NMR spectrum. nih.govnih.gov

For a complex molecule like this compound, with many similar aromatic signals, theoretical prediction is a powerful tool. By comparing the calculated ¹H and ¹³C chemical shifts with the experimental data, researchers can confirm signal assignments with a high degree of confidence. rsc.orgnih.gov This method is particularly useful for distinguishing between possible isomers, as the predicted spectra for different isomers would show distinct differences. rsc.org The accuracy of these predictions has improved significantly, with mean absolute errors for ¹³C and ¹H shifts becoming increasingly small. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the key characteristic absorptions would be:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretch of the methoxy group would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1710 and 1680 cm⁻¹, typical for an aromatic carboxylic acid. docbrown.info

C=C Stretch: Aromatic ring C=C stretching vibrations appear as several bands of variable intensity in the 1625-1465 cm⁻¹ region. docbrown.info

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the carboxylic acid group would be found around 1320-1210 cm⁻¹, while the asymmetric C-O-C stretch of the aryl ether (methoxyphenyl group) would appear near 1250 cm⁻¹. docbrown.info

Out-of-Plane Bending: The substitution pattern on the two aromatic rings would give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).

Table 2: Predicted FT-IR Absorption Bands for this compound The following data is illustrative, based on typical values for the constituent functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic -OCH₃) | 2980 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C stretch (Aromatic) | 1625 - 1465 | Medium to Weak |

| C-O stretch (Aryl Ether & Acid) | 1320 - 1210 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetrical vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the two rings, which may be weak or absent in the IR spectrum. The C=C stretching vibrations of the aromatic rings typically give strong and sharp signals in the Raman spectrum, providing clear information about the aromatic skeleton.

Theoretical Vibrational Spectra Calculations

Theoretical vibrational spectra calculations for this compound are performed using computational chemistry methods to complement and aid in the interpretation of experimental infrared (IR) and Raman spectra. Density Functional Theory (DFT) is a commonly employed method for this purpose, often with the B3LYP functional and a basis set such as 6-311++G(d,p). mdpi.com Such calculations provide insights into the vibrational modes of the molecule, including stretching, bending, and torsional frequencies.

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. nih.gov For benzoic acid derivatives, key vibrational modes of interest include the O-H stretching of the carboxylic acid group, which is often observed as a broad band in the experimental IR spectrum due to hydrogen bonding. mdpi.com The C=O stretching of the carbonyl group is another prominent feature. mdpi.com Additionally, the vibrational modes associated with the two phenyl rings and the methoxy group, such as C-H stretching, C-C stretching, and the characteristic C-O stretching of the ether linkage, can be assigned based on the theoretical calculations. The potential energy distribution (PED) analysis is also utilized to provide a detailed assignment of the calculated vibrational frequencies to specific molecular motions. mdpi.com

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the molecular and crystal structure of this compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms within the molecule and the packing of molecules in the crystal lattice can be elucidated.

For analogous benzoic acid derivatives, single-crystal X-ray diffraction studies have revealed detailed information about bond lengths, bond angles, and torsion angles. researchgate.netnih.gov In a hypothetical crystal structure of this compound, one would expect to determine the dihedral angle between the two phenyl rings, which is a critical parameter defining the molecule's conformation. The planarity of the carboxylic acid group relative to its attached phenyl ring would also be a key structural feature.

Crystallographic data for related compounds are often reported in a standardized format, including the crystal system, space group, and unit cell dimensions. For instance, a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, crystallizes in a centrosymmetric space group with specific unit cell parameters. nih.gov Similarly, the crystal structure of 2-(2′-carboxybenzyl)benzoic acid has been determined, providing a reference for the types of intramolecular and intermolecular interactions that can be expected. researchgate.net

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.6945(7) |

| b (Å) | 12.8176(7) |

| c (Å) | 16.4223(10) |

| β (°) | 103.5665(17) |

| Volume (ų) | 2188.3(2) |

Note: This table presents representative data for a related benzoic acid derivative and is for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. A primary and highly predictable interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. nih.gov This is a common motif in the crystal structures of carboxylic acids, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a centrosymmetric dimer.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation pattern. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected based on their mass-to-charge ratio (m/z).

For 2-(2'-R-phenyl)benzoic acids, where R can be an OCH₃ group, a characteristic fragmentation pathway involves the formation of an abundant fragment ion at m/z 197. researchgate.net This ion is generated through an ipso substitution where the methoxy radical is expelled. researchgate.net The structure of this m/z 197 ion has been identified as the protonated form of 6H-dibenzo[b,d]pyran-6-one. researchgate.net

Other expected fragmentation patterns for benzoic acid derivatives include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH) or carbon dioxide (CO₂). docbrown.infosci-hub.se The fragmentation of the methoxy group can also occur, leading to the loss of a methyl radical (-CH₃) or formaldehyde (B43269) (CH₂O). researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 228 | [M]⁺ | - |

| 211 | [M - OH]⁺ | OH |

| 197 | [M - OCH₃]⁺ | OCH₃ |

| 183 | [M - COOH]⁺ | COOH |

Note: The molecular weight of this compound is 228.24 g/mol . The m/z values in the table are nominal masses.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. Its application to 2-(2-methoxyphenyl)benzoic acid allows for a detailed exploration of its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. nih.gov This process is crucial as the molecular conformation dictates its physical and chemical behavior.

Conformational analysis of this compound involves exploring the potential energy surface by rotating the phenyl rings relative to each other around the C-C single bond connecting them, as well as the orientation of the methoxy (B1213986) and carboxylic acid groups. These rotations can lead to different conformers with varying degrees of stability. The results of such analyses pinpoint the most stable conformer and the energy barriers between different conformations, providing a deeper understanding of the molecule's flexibility and preferred shape in different environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates that the molecule is more reactive. ijarset.com For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT, providing insights into its reactive sites and potential for chemical reactions.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.

Global and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, several global and local reactivity descriptors can be derived from the energies of the frontier orbitals to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of its electrophilic and nucleophilic nature.

Global Reactivity Descriptors include:

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. ijarset.comnih.gov A higher value of chemical hardness indicates lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability. ijarset.com

Electronegativity (χ): The power of an atom or a group of atoms in a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. ijarset.com

Electrophilicity Index (ω): A measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. nih.gov It is calculated using the electronegativity and chemical hardness. ijarset.com

These parameters offer a quantitative scale for the reactivity of this compound. researchgate.net

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Chemical Softness (S) | 1 / η | - |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | - |

| Electrophilicity Index (ω) | χ2 / (2η) | - |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netekb.eg The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation.

For this compound, NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization. nih.govjoaquinbarroso.com It also allows for the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled (donor) and empty (acceptor) orbitals. wisc.edu The second-order perturbation theory analysis within the NBO framework can estimate the energy of these interactions, providing insights into the molecule's stability and electronic communication between different parts of the structure.

Thermodynamic Parameters Determination

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the feasibility of chemical reactions in which it participates.

By performing frequency calculations on the optimized geometry, various thermodynamic functions can be determined at different temperatures. This information is valuable for predicting reaction equilibria and kinetics, providing a more complete thermodynamic profile of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and other dynamic processes. youtube.com

These simulations can provide detailed, atomistic insights into a wide range of phenomena, from the folding of proteins to the self-assembly of nanomaterials. nih.govnih.gov For example, MD simulations have been used to investigate the interactions of benzoic acid derivatives with surfaces, providing information on adsorption and clustering behavior at different pH levels. gu.se The stability of molecular complexes and their binding affinities can also be assessed using MD simulations in conjunction with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate free energies of binding. nih.gov

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of molecular structures and radial distribution functions to understand the local environment around specific atoms or molecules. youtube.comnih.gov

Surface Modification Studies Using Cluster Models

Cluster models are a computational approach used to study the interaction of molecules with surfaces. In this method, a small, finite section of the surface (the cluster) is used to represent the bulk material. This allows for the use of high-level quantum chemical methods to study the details of the molecule-surface interaction, which would be computationally prohibitive for the entire surface.

These models are particularly useful for investigating adsorption energies, reaction mechanisms at surfaces, and the electronic structure changes that occur upon adsorption. The accuracy of cluster model calculations depends on the size of the cluster and how the dangling bonds at the edge of the cluster are treated.

Coordination Chemistry and Supramolecular Assemblies

2-(2-Methoxyphenyl)benzoic Acid as a Ligand

As a ligand, this compound primarily utilizes the oxygen atoms from its carboxylate and methoxy (B1213986) functional groups to bind to metal centers. The deprotonated carboxylate group is a primary binding site, while the methoxy group's oxygen atom can also participate in coordination, leading to chelation.

This compound can adopt several coordination modes, largely dictated by the nature of the metal ion, the presence of other ligands, and reaction conditions. The carboxylate group alone offers multiple binding possibilities, including monodentate, bidentate chelating, and bidentate bridging modes. uab.cat

The most notable feature of this ligand is its potential for acting as a bidentate chelating agent. This occurs when a metal ion binds to one of the oxygen atoms of the carboxylate group and simultaneously to the oxygen atom of the ortho-methoxy group, forming a stable chelate ring. This mode of coordination is observed in analogous systems, such as with 2-((2-methoxyphenyl)carbamoyl)benzoic acid, where the amide oxygen, in a position similar to the methoxy oxygen, coordinates to a tin(IV) center along with the carboxylate oxygen. researchgate.net This results in a five-coordinate trigonal bipyramidal geometry around the tin atom. researchgate.net

In addition to bidentate chelation, other coordination modes are common for benzoate-type ligands:

Monodentate: Only one oxygen of the carboxylate group binds to the metal center.

Bidentate Bridging: Both oxygen atoms of the carboxylate group bridge two different metal centers. This is a common motif in the formation of coordination polymers. uab.cat

Asymmetric Chelation: Both oxygen atoms of the carboxylate group bind to the same metal center, but with significantly different bond lengths. electronicsandbooks.com

The coordination number and geometry of the resulting metal complex are influenced by these binding modes. For instance, d¹⁰ metals like zinc and cadmium can exhibit a wide range of coordination numbers and geometries, from tetrahedral to octahedral and even seven-coordinate pentagonal-bipyramidal structures. uab.catresearchgate.net In a zinc complex with 4-aminobenzoic acid, both monodentate and asymmetrically chelating carboxylate ligands were observed in the same structure, highlighting the ligand's flexibility. electronicsandbooks.com

Tin(IV) Complexes: Organotin(IV) compounds readily form complexes with carboxylate ligands. Studies on the closely related ligand, 2-((2-methoxyphenyl)carbamoyl)benzoic acid, show the formation of organotin(IV) derivatives where the ligand coordinates to the tin atom. researchgate.net In the solid state, a trimethyltin(IV) complex of this related ligand adopts a five-coordinate, slightly distorted trigonal bipyramidal geometry. researchgate.net The coordination involves the carboxylate oxygen, the amide oxygen, and the three methyl groups attached to the tin atom, leading to a polymeric structure. researchgate.net It is highly probable that this compound forms similar complexes, with the methoxy oxygen playing the role of the amide oxygen in chelation. The synthesis of such organotin carboxylates often involves the reaction of an organotin chloride (like triphenyltin (B1233371) chloride or dimethyltin (B1205294) dichloride) with the benzoic acid derivative. uobabylon.edu.iqjmchemsci.com

Cadmium(II), being a larger ion than zinc(II), can accommodate higher coordination numbers, often six or seven. researchgate.netmdpi.com This can lead to different structural outcomes even with the same ligand. researchgate.net For instance, a cadmium(II) complex with 2-(4´-chlorine-benzoyl)-benzoic acid and 1,10-phenanthroline (B135089) forms a dinuclear structure where each cadmium atom is seven-coordinate. researchgate.net These dinuclear units then assemble into a 3D supramolecular network. researchgate.net Given these precedents, this compound is expected to form stable mononuclear or polynuclear complexes with both zinc(II) and cadmium(II). uab.catresearchgate.net

Table 1: Expected Coordination Geometries with Various Metal Ions

| Metal Ion | Typical Coordination Number(s) | Common Geometries | Reference |

|---|---|---|---|

| Tin(IV) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | researchgate.netnih.gov |

| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | uab.catelectronicsandbooks.comshuaigroup.net |

| Cadmium(II) | 6, 7 | Octahedral, Pentagonal Bipyramidal | uab.catmdpi.comnih.gov |

Supramolecular Coordination Compounds (SCCs)

Supramolecular Coordination Compounds (SCCs) are discrete, multi-component assemblies formed through the coordination of ligands to metal ions. The ability of this compound to act as a bridging or chelating ligand makes it a candidate for constructing SCCs. For instance, the reaction of a similar azo-imine carboxylate ligand with a trimethyltin(IV) precursor resulted in a 24-membered cyclic dimeric unit, a type of SCC, where the ligand bridges two tin centers using its carboxylate and phenoxy oxygen atoms. mdpi.com The formation of such discrete, ordered structures is a hallmark of supramolecular chemistry, driven by the precise geometric arrangement of ligands around metal centers. nih.gov

Coordination Polymers (CPs)

When ligands bridge multiple metal centers in a repeating fashion, they can form extended one-, two-, or three-dimensional networks known as Coordination Polymers (CPs). The carboxylate group of this compound is well-suited for this role, particularly in its bidentate bridging mode. uab.cat

A study on an analogous organotin(IV) complex with 2-((2-methoxyphenyl)carbamoyl)benzoic acid revealed the formation of a polymeric structure through the involvement of both the carboxylate and amide oxygen atoms in coordinating to the tin center. researchgate.net Similarly, Cd(II) complexes with related benzoyl-benzoic acid derivatives have been shown to form 1D infinite chain-like structures. researchgate.net The self-assembly process that leads to CPs is highly dependent on factors like the metal-ligand ratio, the solvent used, and the coordination preferences of the metal ion. uab.cat

Intermolecular Interactions and Self-Assembly in Crystal Engineering

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which relies on a deep understanding of intermolecular interactions. researchgate.net For this compound, non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in dictating the final crystal architecture.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net This robust interaction is a powerful tool for directing self-assembly. mpg.de

π-π Stacking: The two phenyl rings in the molecule provide surfaces for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, play a significant role in the close packing of molecules in the crystal lattice. In a cadmium(II) complex with a related ligand, π-π interactions between the aromatic rings of the ligands were instrumental in extending dinuclear units into a 3D supramolecular network. researchgate.net

Applications in Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

In the field of chemical synthesis, "organic building blocks" refer to functionalized molecules that serve as the fundamental components for the bottom-up, modular assembly of more complex molecular architectures. sigmaaldrich.com These substrates are as crucial as the catalysts and reagents used to transform them, playing a pivotal role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com 2-(2-Methoxyphenyl)benzoic acid exemplifies a versatile building block due to its distinct structural features: a carboxylic acid group, a diaryl ether linkage, and two aromatic rings. These functionalities allow it to participate in a wide array of chemical reactions, making it a valuable precursor for constructing intricate organic molecules and scaffolds.

Synthesis of Heterocyclic Scaffolds and Derivatives

The structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core components in many biologically active molecules and functional materials.

Xanthones are a class of organic compounds featuring a dibenzo-γ-pyrone heterocyclic scaffold. They are known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities. nih.gov One of the most prevalent methods for synthesizing the xanthone (B1684191) nucleus is the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.govup.pt

This compound, being a 2-aryloxybenzoic acid derivative, is a direct precursor for this transformation. The synthetic route involves an acid-catalyzed cyclization and dehydration reaction. ijsr.net Typically, a strong acid like concentrated sulfuric acid or polyphosphoric acid is used as both the catalyst and a dehydrating agent. The reaction proceeds via an intramolecular acylation, where the carboxylic acid group attacks the electron-rich methoxy-activated phenyl ring, followed by dehydration to form the stable, tricyclic xanthone core. ijsr.net

Table 1: Synthesis of Xanthone from a 2-Aryloxybenzoic Acid Precursor

| Starting Material | Reagent/Catalyst | Product | Yield |

| 2-Phenoxybenzoic acid | Sulfuric Acid | Xanthone | 94.0% ijsr.net |

Note: This table illustrates the general reaction using a closely related precursor, as detailed in the cited literature.

Benzo[d]thiazoles are bicyclic heterocyclic compounds with significant applications in medicinal chemistry and materials science. A common and straightforward route to substituted 2-phenylbenzothiazoles involves the condensation reaction between an o-aminothiophenol and a substituted benzoic acid derivative. nih.gov

In this context, this compound can be reacted with 2-aminothiophenol. The reaction, often conducted in the presence of a condensing agent like polyphosphoric acid or under microwave irradiation, leads to the formation of a 2-substituted benzo[d]thiazole. nih.gov Microwave-assisted synthesis has gained popularity as it often results in higher yields, cleaner reactions, and significantly shorter reaction times. nih.gov

Triazole Derivatives: The 2-methoxyphenyl moiety can be incorporated into various triazole-based structures. Research has documented the synthesis of complex molecules containing a 4-(2-methoxyphenyl)-1,2,4-triazole group, highlighting the utility of this fragment in building larger, potentially pharmacologically active compounds. zsmu.edu.ua A general method for creating such structures involves coupling a benzoic acid derivative with a triazole ring. For instance, 2-(2H- nih.govnih.govnih.govtriazol-2-yl)-benzoic acid derivatives can be prepared through a copper-catalyzed coupling reaction between a 2-halobenzoic acid and 1H- nih.govnih.govnih.govtriazole. google.com This demonstrates a viable pathway for linking the triazole and benzoic acid scaffolds.

Quinazoline (B50416) Derivatives: Quinazolines and their quinazolinone derivatives are heterocyclic compounds with a broad spectrum of biological activities. nih.gov Benzoic acid derivatives are foundational to their synthesis. For example, anthranilic acid (2-aminobenzoic acid) is a common starting material for producing quinazolinones. nih.gov The synthesis of quinazoline-triazole hybrids often begins with a benzoic acid derivative, which is first converted to the quinazolinone core before the triazole moiety is introduced. nih.govnih.gov While direct synthesis from this compound is less commonly documented, its structural analogy to key precursors like anthranilic acid suggests its potential as a building block for novel quinazoline derivatives.

Table 2: Examples of Heterocyclic Derivatives Synthesized from Benzoic Acid Scaffolds

| Precursor Type | Reagent(s) | Heterocyclic Product | Reference |

| Substituted Benzoic Acid | o-Aminothiophenol | Benzo[d]thiazole Derivative | nih.gov |

| 2-Iodobenzoic Acid Derivative | 1H- nih.govnih.govnih.govtriazole, CuI | 2-( nih.govnih.govnih.govTriazol-2-yl)-benzoic acid | google.com |

| Anthranilic Acid | Acyl Chloride, other reagents | Quinazolinone-Triazole Hybrid | nih.gov |

Development of Advanced Materials Precursors

The utility of this compound and related compounds extends beyond medicinal chemistry into the realm of materials science. Benzoic acid derivatives are being investigated as crucial components in the fabrication of advanced materials.

One significant application is in the field of nanotechnology, specifically as inhibitors for atomic layer deposition (ALD). mdpi.com ALD is a technique used to deposit ultrathin films with high precision, essential for manufacturing modern semiconductor devices. Benzoic acid derivatives can form self-assembled monolayers on substrate surfaces. These monolayers can act as a barrier, selectively blocking the deposition of materials in specific areas, a critical step in area-selective ALD (AS-ALD). mdpi.com

Furthermore, phenoxy-benzoic acid structures serve as precursors in the synthesis of specialized molecules for medical imaging. researchgate.net For example, they are used to create reference standards and precursors for Positron Emission Tomography (PET) ligands, which are advanced diagnostic tools for imaging and studying diseases at the molecular level. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding

2-(2-Methoxyphenyl)benzoic acid is a well-characterized compound with established synthetic routes, primarily through Suzuki-Miyaura and Ullmann cross-coupling reactions. Its physical and chemical properties are well-documented, and its reactivity, particularly its propensity for intramolecular cyclization, is a key feature. It serves as a valuable precursor in organic synthesis, with applications in the preparation of bioactive molecules and advanced materials.

Emerging Research Avenues in Synthetic Methodology and Reactivity

Future research is likely to focus on the development of more efficient and sustainable synthetic methods for this compound and its derivatives. This includes the use of more environmentally benign catalysts and solvents, as well as the exploration of one-pot and tandem reaction sequences to increase synthetic efficiency. rsc.org Further investigation into the reactivity of this molecule could uncover novel transformations and expand its synthetic utility. For instance, exploring C-H activation reactions on the aromatic rings could provide new avenues for functionalization.

Potential for Novel Chemical Architectures

The this compound scaffold holds significant potential for the construction of novel and complex chemical architectures. Its use as a building block for the synthesis of conformationally restricted biaryl ligands could lead to new catalysts for asymmetric synthesis. Furthermore, its incorporation into larger, more elaborate structures could result in the discovery of new materials with unique photophysical or electronic properties, as well as novel drug candidates with enhanced efficacy and selectivity. acs.orgnih.gov The exploration of its derivatives as inhibitors for various enzymes or as antagonists for receptors continues to be a promising area of research. nih.gov

Q & A

Basic Research Question

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group) .

- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.08) .

How can researchers address low solubility of this compound in aqueous systems for biological assays?

Advanced Research Question

- Co-solvent systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without disrupting assay conditions.

- Derivatization : Convert to sodium or potassium salts via alkaline hydrolysis (pH 10–12) for improved aqueous compatibility .

- Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-80) stabilize colloidal suspensions .

What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Question

- Orthogonal validation : Combine enzymatic assays (e.g., α-glucosidase inhibition) with cell-based models (e.g., HepG2 glucose uptake) to confirm mechanism .

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may skew results .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position) to isolate critical functional groups .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect enhances aromatic ring reactivity .

- Docking simulations : Predict binding affinities with biological targets (e.g., COX-2 enzyme) by analyzing hydrogen bonds and π-π stacking interactions .

- Solvent effects : Use COSMO-RS models to simulate solvation energy in polar aprotic solvents (e.g., DMF) .

What methodologies ensure reproducibility in scaling up this compound synthesis?

Advanced Research Question

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM).

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity ≥98% by HPLC) .

How can this compound be utilized in developing metal-organic frameworks (MOFs)?

Advanced Research Question

- Ligand design : The carboxylate group coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. Adjust methoxy positioning to tune pore size .

- Post-synthetic modification (PSM) : Functionalize MOFs via click chemistry (e.g., azide-alkyne cycloaddition) for gas storage or catalysis .

What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.